(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

Description

Propriétés

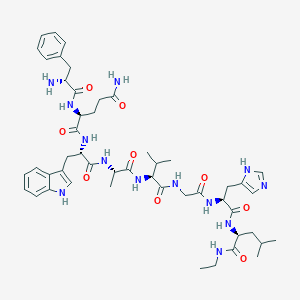

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMRDYNGJCBNPA-BZFHMXIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N13O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and selective synthetic peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). By competitively inhibiting the binding of endogenous bombesin-related peptides, such as gastrin-releasing peptide (GRP), it effectively blocks the initiation of a complex network of intracellular signaling pathways. This guide provides a comprehensive overview of the mechanism of action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), including its binding affinity, its impact on downstream signaling cascades, and detailed experimental protocols for its characterization. This document is intended to serve as a technical resource for researchers in pharmacology and drug development.

Introduction to Bombesin Receptors and Ligands

The bombesin family of peptides, including GRP and neuromedin B (NMB), are involved in a wide array of physiological processes.[1] Their effects are mediated through three distinct G-protein coupled receptors (GPCRs): the NMB receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[1][2] These receptors are integral in regulating functions of the gastrointestinal and central nervous systems.[3] Notably, GRPR is frequently overexpressed in various malignancies, including prostate, breast, and lung cancers, making it a prime target for diagnostic and therapeutic development.[1][4] (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a key pharmacological tool and a parent compound for the development of radiolabeled analogs for in vivo imaging and therapy.[5][6]

Mechanism of Action: Receptor Antagonism

The primary mechanism of action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is competitive antagonism at the GRPR. It binds with high affinity to the receptor, thereby preventing the binding of endogenous agonists like GRP.[7] This blockade at the receptor level inhibits the initiation of the downstream signaling cascade that is normally triggered by agonist binding.

Binding Affinity and Selectivity

Quantitative data from competitive binding assays demonstrate the high affinity and selectivity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives for the GRPR.

| Compound | Receptor Subtype | Cell Line/Tissue | Assay Type | Binding Affinity (Ki/IC50) | Reference |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR (human) | PC-3 cells | Competitive Binding ([125I-Tyr4]bombesin displacement) | Ki: 10.7 ± 1.06 nM | [7] |

| [99mTc]Demobesin 1 | GRPR (human) | PC-3 cell membranes | Competitive Binding ([125I-Tyr4]bombesin displacement) | IC50: 0.7 ± 0.08 nM | [2] |

| [99mTc]Demobesin 1 | NMBR (human) | Gut carcinoid tissue | Competitive Binding | IC50: >1,000 nM | [2] |

| [99mTc]Demobesin 1* | BRS-3 (human) | Lung carcinoid tissue | Competitive Binding | IC50: >1,000 nM | [2] |

*[99mTc]Demobesin 1 is a radiolabeled derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Inhibition of Intracellular Signaling

GRPR is a Gq-coupled receptor.[3] Agonist binding typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) does not induce this cascade and blocks agonist-induced signaling. This is confirmed by calcium mobilization assays, where it fails to elicit a significant increase in intracellular calcium levels.[8]

Experimental Protocols

The characterization of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) relies on several key in vitro and in vivo assays.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of the antagonist for bombesin receptors.

Objective: To quantify the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to displace a radiolabeled ligand from GRPR, NMBR, or BRS-3.

Materials:

-

Cell lines expressing the receptor of interest (e.g., PC-3 for GRPR).

-

Membrane preparation from these cells.

-

Radioligand (e.g., [125I-Tyr4]bombesin).

-

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Filter mats (e.g., GF/C filters presoaked in polyethyleneimine).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA).[9]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation (e.g., 50-120 µg protein), a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.[9]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat using a cell harvester to trap the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the antagonist. The IC50 value is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[9]

Calcium Mobilization Assay

This functional assay confirms the antagonistic activity of the compound by measuring its ability to block agonist-induced calcium release.

Objective: To determine if (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) can inhibit the increase in intracellular calcium concentration induced by a GRPR agonist.

Materials:

-

Cells expressing the Gq-coupled receptor of interest (e.g., PC-3 cells).

-

96- or 384-well black, clear-bottom plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

-

A known GRPR agonist (e.g., GRP or bombesin).

-

A fluorescence plate reader with kinetic reading and automated liquid handling capabilities (e.g., FlexStation or FLIPR).[10][11]

Procedure:

-

Cell Plating: Seed the cells in the microplate and culture overnight to form a confluent monolayer.[12]

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for a specified time (e.g., 45-60 minutes) at 37°C to allow the cells to take up the dye.[11]

-

Antagonist Addition: Place the plate in the fluorescence reader. Add (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations to the wells and incubate for a short period (e.g., 10-15 minutes).[11]

-

Agonist Stimulation and Measurement: Add a fixed concentration of the GRPR agonist (typically at its EC80-EC90 concentration) to the wells. Immediately begin measuring the fluorescence intensity over time (kinetic read).[10][11]

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the percent inhibition and determine the IC50 value of the antagonist.

In Vivo Receptor Blocking Study

These studies are crucial for confirming the specificity of receptor targeting in a living organism, often in the context of developing radiolabeled imaging or therapeutic agents.

Objective: To demonstrate that the uptake of a radiolabeled bombesin analog in GRPR-expressing tissues (e.g., tumors, pancreas) can be blocked by co-administration of an excess of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Materials:

-

Animal model with GRPR-expressing tumors (e.g., nude mice with PC-3 xenografts).[13]

-

Radiolabeled bombesin analog.

-

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) as the blocking agent.

-

Gamma counter for measuring radioactivity in tissues.

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mice.[7]

-

Injection:

-

Biodistribution: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals.[13]

-

Tissue Harvesting and Measurement: Dissect tumors and major organs, weigh them, and measure the radioactivity in each sample using a gamma counter.[7]

-

Data Analysis: Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g). A significant reduction in the uptake in GRPR-positive tissues in the blocked group compared to the control group confirms receptor-specific targeting.[7][14]

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts as a high-affinity, selective antagonist for the gastrin-releasing peptide receptor. Its mechanism of action is centered on the competitive blockade of this receptor, preventing agonist-induced activation of the phospholipase C signaling pathway and subsequent intracellular calcium mobilization. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this and other bombesin receptor antagonists. A thorough understanding of its mechanism of action is fundamental for its application as a research tool and for the continued development of novel GRPR-targeted diagnostics and therapeutics for cancer and other diseases.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. lume.ufrgs.br [lume.ufrgs.br]

- 4. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

An In-depth Technical Guide on the GRPR Antagonist: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), has emerged as a critical tool in oncological research and diagnostics. This synthetic bombesin analogue, often utilized in preclinical and clinical studies, effectively blocks the physiological actions of gastrin-releasing peptide (GRP) and other bombesin-like peptides. Its high affinity for GRPR, which is overexpressed in a variety of malignancies including prostate, breast, and lung cancers, makes it an invaluable agent for in vivo tumor targeting, imaging, and as a potential therapeutic. This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and experimental applications, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that, upon activation by its natural ligand GRP, instigates a cascade of intracellular signaling events promoting cell proliferation, survival, and migration.[1][2] The overexpression of GRPR in numerous cancer types has positioned it as a prime target for diagnostic imaging and targeted therapies.[1][3] (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified bombesin analogue designed to act as a competitive antagonist at the GRPR.[3][4][5] Its primary mechanism of action involves binding to GRPR with high affinity, thereby preventing the binding of endogenous agonists like GRP and consequently inhibiting downstream signaling pathways.[3] This antagonistic action has been leveraged in numerous studies to block tumor growth and for in vivo imaging by serving as a blocking agent to confirm the specificity of GRPR-targeted radiopharmaceuticals.[1][6][7][8]

Biochemical and Pharmacological Properties

The defining characteristic of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is its high-affinity binding to GRPR without eliciting a functional response. This is in stark contrast to GRPR agonists, which activate the receptor upon binding. The antagonist nature of this peptide has been confirmed in various assays, including the inhibition of agonist-induced intracellular calcium mobilization.

Quantitative Data

The following table summarizes the available quantitative data for (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives, providing key metrics for its antagonist activity.

| Compound/Analogue | Assay Type | Cell Line | Parameter | Value | Reference |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Intracellular Calcium Release | PC-3 | Relative Fluorescence Units (RFU) at 50 nM | 5.7 ± 0.7 | [8] |

| Bombesin (Agonist Control) | Intracellular Calcium Release | PC-3 | Relative Fluorescence Units (RFU) at 50 nM | 880.6 ± 146.3 | [8] |

| [99mTc]Demobesin 1 (based on the antagonist) | Competitive Binding Assay | PC-3 cell membranes | IC50 | Displaced [125I-Tyr4]BN in a dose-dependent manner | [2] |

| RC-3095 (a designation for this antagonist) | GRPR Redistribution Assay | U2OS cells | EC50 for antagonism of GRP-induced internalization | ~100 nM | [9] |

Mechanism of Action and Signaling Pathways

GRPR activation by agonists such as GRP leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] These events initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation and survival. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts by competitively binding to GRPR and preventing this entire signaling cascade from being initiated by GRP.

GRPR Signaling Pathway and Antagonist Action

Caption: GRPR signaling pathway and the inhibitory action of the antagonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

Competitive Receptor Binding Assay

This assay determines the binding affinity of the antagonist.

-

Cell Culture and Membrane Preparation:

-

Culture GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) in appropriate media (e.g., DMEM with 10% FBS).[9]

-

Harvest cells and homogenize in a cold buffer to prepare cell membrane fractions.

-

Determine protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, incubate a constant concentration of a radiolabeled GRPR agonist (e.g., [125I-Tyr4]bombesin) with cell membrane preparations.[2]

-

Add increasing concentrations of the unlabeled antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.

-

Calculate the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Intracellular Calcium Mobilization Assay

This functional assay confirms the antagonistic properties of the peptide.

-

Cell Preparation:

-

Seed GRPR-expressing cells (e.g., PC-3) in a black-walled, clear-bottom 96-well plate.[11]

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

-

Assay Performance:

-

Wash the cells to remove excess dye.

-

Use a fluorescence plate reader to measure baseline fluorescence.

-

Add the antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations to the wells.

-

After a short incubation, stimulate the cells with a fixed concentration of a GRPR agonist (e.g., bombesin).

-

Monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.[12][13]

-

-

Data Analysis:

-

Quantify the peak fluorescence response for each condition.

-

The antagonist's effect is determined by its ability to inhibit the agonist-induced calcium influx.

-

In Vivo Tumor Blocking Study

This experiment validates the specificity of GRPR-targeted imaging agents in an animal model.

-

Animal Model:

-

Blocking Experiment:

-

Divide the tumor-bearing mice into two groups: a control group and a blocked group.

-

Inject the blocked group with a high dose of the antagonist (e.g., 100 µg of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)) a few minutes before or co-injected with the radiolabeled GRPR-targeting imaging agent (e.g., [68Ga]Ga-ProBOMB1).[6][7][8]

-

The control group receives only the radiolabeled imaging agent.

-

-

Imaging and Biodistribution:

-

Perform PET/SPECT imaging at specified time points post-injection.[8]

-

After the final imaging session, euthanize the animals and harvest tumors and major organs.

-

Measure the radioactivity in the collected tissues using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[2]

-

-

Data Analysis:

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing a GRPR antagonist.

Applications in Research and Drug Development

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a cornerstone in the development of GRPR-targeted agents. Its primary applications include:

-

Validating New Radiopharmaceuticals: It is widely used as a blocking agent to confirm that the uptake of a novel GRPR-targeted PET or SPECT imaging agent is indeed receptor-specific.[1][6][7][8]

-

Investigating GRPR Biology: By selectively blocking GRPR, researchers can elucidate the role of this receptor in various physiological and pathological processes, such as tumor growth and inflammation.[14]

-

Therapeutic Development: While this specific peptide is primarily used as a research tool, it serves as a scaffold for the development of more potent and stable GRPR antagonists for therapeutic applications, including targeted radionuclide therapy and as a standalone anti-cancer agent.[15]

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized and indispensable tool for researchers in the field of molecular imaging and oncology. Its high affinity and specificity for the Gastrin-Releasing Peptide Receptor make it the gold standard for in vitro and in vivo studies aimed at validating new GRPR-targeted diagnostics and therapeutics. The experimental protocols and data presented in this guide underscore its utility and provide a framework for its effective application in a research setting. Further development of antagonists based on this structure holds significant promise for advancing the clinical management of GRPR-expressing cancers.

References

- 1. open.library.ubc.ca [open.library.ubc.ca]

- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. preprints.org [preprints.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. Gastrin-releasing peptide mobilizes calcium from intracellular stores in HIT-T15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Protective effect of RC-3095, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) structure and synthesis

An In-Depth Technical Guide to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the bombesin receptor antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). This synthetic peptide is a valuable tool in cancer research and drug development, primarily for its ability to specifically block the signaling of the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in various malignancies.

Peptide Structure and Properties

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analog of the naturally occurring amphibian peptide, bombesin. The parent bombesin sequence (6-14) is Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂. The modifications in this antagonist are designed to increase receptor affinity and improve stability compared to native peptides.

The specific modifications are:

-

D-Phe⁶: The native Glycine at position 6 is replaced with a D-Phenylalanine. The incorporation of a D-amino acid at this position enhances resistance to enzymatic degradation and contributes to its antagonist properties.

-

des-Met¹⁴: The C-terminal Methionine at position 14 is deleted. Methionine is susceptible to oxidation, and its removal improves the chemical stability of the peptide.

-

Leu-NHEt¹³: The new C-terminal residue, Leucine at position 13, is modified from a standard carboxyl group to an N-ethylamide. This C-terminal amidation is crucial for receptor binding and antagonist activity.

The resulting amino acid sequence is: (D-Phe)-Gln-Trp-Ala-Val-Gly-His-Leu-NHEt .

Synthesis

The synthesis of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is achieved through standard solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized manual SPPS procedure for synthesizing the peptide.

-

Resin Preparation:

-

Start with a Rink Amide MBHA resin, which will yield a C-terminal amide upon cleavage.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

-

-

Fmoc Deprotection:

-

Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF again (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

Couple the C-terminal amino acid, Fmoc-Leu-OH, to the deprotected resin. Pre-activate the amino acid (4 equivalents) with a coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) and an additive like HOBt (Hydroxybenzotriazole) (4 equivalents) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin as described in step 2.

-

-

Chain Elongation:

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence: His(Trt), Gly, Val, Ala, Trp(Boc), Gln(Trt), and D-Phe. Side-chain protecting groups (Trt for His and Gln, Boc for Trp) are used to prevent unwanted side reactions.

-

-

C-terminal N-ethylamide Formation & Cleavage:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v).

-

To achieve the specific N-ethylamide C-terminus, the cleavage can be performed in the presence of ethylamine. Alternatively, the protected peptide can be cleaved from a hyper-acid-labile resin (like 2-chlorotrityl chloride resin) and the C-terminal carboxyl group can be coupled with ethylamine in the solution phase before final deprotection.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Confirm the identity and purity of the final product by electrospray ionization mass spectrometry (ESI-MS) and analytical HPLC. The final product should be obtained as a white lyophilized powder.[1]

-

Quantitative Data

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is primarily used as a potent and specific antagonist for the GRPR. Its biological activity is typically characterized by its ability to inhibit the binding of GRPR agonists and block downstream signaling.

Table 1: Receptor Binding Affinity of a Derivative

This table shows the binding affinity for Demobesin 1, a radiopharmaceutical where a chelator is attached to the N-terminus of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). The high affinity of the conjugate reflects the potent binding of the core peptide.

| Compound | Cell Line | Radioligand | IC₅₀ (nM) |

| Demobesin 1 | PC-3 (human prostate) | [¹²⁵I-Tyr⁴]BN | 0.7 ± 0.08 |

Data from competitive binding assays using PC-3 cell membrane preparations.[2]

Table 2: In Vitro Antagonist Activity (Calcium Efflux Assay)

As an antagonist, the peptide does not induce downstream signaling like calcium mobilization. This is demonstrated by its inability to increase intracellular calcium, in contrast to agonists.

| Compound (50 nM) | Cell Line | Agonist Control | Antagonist Effect (Relative Fluorescence Units) |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | PC-3 | Bombesin | 38.2 ± 7.20 |

| Ga-LW01158 (Test Antagonist) | PC-3 | Bombesin | 12.6 ± 2.22 |

| Bombesin (Agonist Control) | PC-3 | - | 499 ± 73.4 |

| Buffer (Blank Control) | PC-3 | - | 7.37 ± 2.23 |

This data shows that, like other antagonists, the peptide induces a negligible calcium response compared to the potent agonist Bombesin.[3]

Table 3: In Vivo Receptor Blocking Efficacy

The peptide is frequently used in preclinical imaging and biodistribution studies as a blocking agent to confirm the receptor specificity of a radiolabeled bombesin analog.

| Radiotracer | Tumor Model | Blocking Agent Dose | % Reduction in Tumor Uptake (1h p.i.) |

| [⁶⁸Ga]Ga-ProBOMB1 | PC-3 Xenograft | 100 µg | 62% |

| [¹⁷⁷Lu]Lu-LW02060 | PC-3 Xenograft | 100 µg | 66% |

p.i. = post-injection. The significant reduction in tumor uptake of the radiotracers in the presence of the antagonist confirms its effective in vivo competition for GRPR binding sites.[4][5]

Visualizations

Bombesin Receptor Signaling Pathway

The Gastrin-Releasing Peptide Receptor (GRPR or BB2) is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway upon agonist binding. This leads to the activation of Phospholipase C (PLC), which initiates a cascade resulting in calcium mobilization and protein kinase C activation. As an antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) competitively binds to the receptor and prevents this cascade from occurring.

Caption: Agonist vs. Antagonist action on the GRPR signaling cascade.

Experimental Workflow: Solid-Phase Peptide Synthesis

The diagram below illustrates the cyclical and sequential process of solid-phase peptide synthesis (SPPS) used to construct the peptide chain on an insoluble resin support.

Caption: The cyclical process of peptide chain elongation in SPPS.

References

- 1. Total solid-phase synthesis of bombesin analogs with different functional groups at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

In-Depth Technical Guide: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) Binding Affinity to Bombesin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic peptide antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), to the bombesin receptor family. This document details quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Introduction to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and selective antagonist of the bombesin receptor family, particularly targeting the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2] Bombesin is a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. Its mammalian counterpart, gastrin-releasing peptide (GRP), and other related peptides play crucial roles in various physiological processes, including gastrointestinal functions, central nervous system regulation, and cell growth.

The bombesin receptor family consists of three main subtypes in mammals:

-

BB1 Receptor (NMBR): Neuromedin B Receptor

-

BB2 Receptor (GRPR): Gastrin-Releasing Peptide Receptor

-

BB3 Receptor: An orphan receptor

The overexpression of bombesin receptors, especially GRPR, in various cancers, such as prostate, breast, and lung cancer, has made them attractive targets for diagnostic imaging and targeted therapies. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives are extensively studied for these applications due to their high affinity and selectivity for GRPR.

Quantitative Binding Affinity Data

The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives for the bombesin receptor subtypes has been determined through competitive binding assays. The data is typically presented as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

| Compound | Receptor Subtype | Cell Line/Tissue | Radioligand | Binding Affinity |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR (BB2) | PC-3 (prostate cancer) | [125I]Tyr4-bombesin | Ki: 10.7 ± 1.06 nM |

| [99mTc]Demobesin 1 | GRPR (BB2) | Prostate Cancer Tissue | Not Specified | IC50: 2.6 ± 0.2 nM [2] |

| [99mTc]Demobesin 1 | NMBR (BB1) | Gut Carcinoid Tissue | Not Specified | IC50: >1000 nM [2] |

| [99mTc]Demobesin 1* | BB3 | Lung Carcinoid Tissue | Not Specified | IC50: >1000 nM [2] |

*Note: [99mTc]Demobesin 1 is a radiolabeled derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). The high IC50 values for NMBR and BB3 receptors suggest that the parent peptide possesses strong selectivity for the GRPR.

Experimental Protocols

The determination of binding affinity for bombesin receptor ligands involves precise experimental procedures. Below are detailed methodologies for key experiments.

Competitive Receptor Binding Assay

This assay measures the ability of an unlabeled ligand (the antagonist) to compete with a radiolabeled ligand for binding to the bombesin receptors.

Objective: To determine the IC50 and Ki of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for bombesin receptor subtypes.

Materials:

-

Cell Lines: PC-3 cells (for GRPR), and other cell lines or tissues endogenously or recombinantly expressing NMBR and BB3.

-

Radioligand: Typically [125I]Tyr4-bombesin.

-

Test Compound: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations.

-

Assay Buffer: e.g., Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

-

Instrumentation: Gamma counter.

Procedure:

-

Cell Culture and Membrane Preparation: Culture the selected cell lines to a sufficient density. Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. The IC50 value is determined from this curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Competitive Binding Assay

References

Demobesin 1: A Technical Guide to its Discovery and Development as a Gastrin-Releasing Peptide Receptor Antagonist

Abstract

Demobesin 1 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a key target in oncology due to its overexpression in various cancers, including prostate and breast cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of Demobesin 1, with a primary focus on its radiolabeled analogue, [99mTc]Demobesin 1. Detailed experimental protocols for its synthesis, radiolabeling, and in vitro and in vivo characterization are presented. Furthermore, this guide includes a summary of its binding affinity and biodistribution, alongside visualizations of the GRPR signaling pathway and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.

Introduction

The bombesin (BN) family of peptides and their receptors have garnered significant interest in oncology as targets for both diagnostic imaging and targeted radiotherapy. One of the most prominent members of this family is the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor (GPCR) that is frequently overexpressed on the surface of various cancer cells. Demobesin 1 emerged from the pursuit of potent and selective GRPR-targeting ligands. It is a bombesin analogue designed to function as a receptor antagonist.[1][2] The development of its technetium-99m labeled form, [99mTc]Demobesin 1, has demonstrated significant promise for the in vivo imaging of GRPR-positive tumors.[1]

Discovery and Synthesis

Demobesin 1 was developed as a potent bombesin analogue with high affinity and selectivity for the GRPR.[1] Its design incorporates a tetraamine chelator to facilitate stable coordination of the radionuclide technetium-99m.[1]

Peptide Synthesis

The peptide backbone of Demobesin 1 is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, commonly employing the Fmoc/tBu strategy.[3][4][5]

Experimental Protocol: Solid-Phase Peptide Synthesis of Demobesin 1 Analogue

-

Resin Selection and Swelling: A suitable resin, such as Rink amide resin, is chosen to yield a C-terminal amide. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for approximately 1 hour.[6]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF for about 20-30 minutes.[6]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours to form the peptide bond.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the Demobesin 1 sequence.

-

Chelator Conjugation: The tetraamine chelator is coupled to the N-terminus of the peptide chain.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Radiolabeling with Technetium-99m

The tetraamine chelator on Demobesin 1 allows for efficient and stable labeling with technetium-99m, a gamma-emitting radionuclide ideal for single-photon emission computed tomography (SPECT) imaging.

Experimental Protocol: Radiolabeling of Demobesin 1 with [99mTc]

-

Kit Preparation: A lyophilized kit is prepared containing the Demobesin 1 peptide, a reducing agent (e.g., stannous chloride), and other excipients.[7][8]

-

Reconstitution: The kit is reconstituted with a sterile, oxidant-free solution of sodium [99mTc]pertechnetate (Na[99mTcO4]) obtained from a 99Mo/99mTc generator.

-

Incubation: The reaction mixture is incubated at room temperature or with gentle heating (e.g., 100°C for 10-15 minutes) to facilitate the reduction of [99mTc]pertechnetate and its chelation by the tetraamine moiety of Demobesin 1.[9][10]

-

Quality Control: The radiochemical purity of the resulting [99mTc]Demobesin 1 is assessed using techniques such as instant thin-layer chromatography (ITLC) and RP-HPLC to separate the radiolabeled peptide from free pertechnetate and other impurities.[9]

In Vitro Characterization

Receptor Binding Affinity

The binding affinity of Demobesin 1 for the GRPR is a critical parameter for its efficacy as a targeting agent. This is typically determined through competitive binding assays.

Experimental Protocol: Competitive Binding Assay

-

Cell Culture and Membrane Preparation: GRPR-expressing cells, such as the human prostate cancer cell line PC-3, are cultured and harvested.[11] Cell membranes are prepared by homogenization and centrifugation.

-

Assay Setup: A constant amount of cell membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to GRPR, such as [125I-Tyr4]bombesin.[12][13]

-

Competition: Increasing concentrations of unlabeled Demobesin 1 are added to the incubation mixture to compete with the radiolabeled ligand for binding to the GRPR.

-

Incubation and Separation: The mixture is incubated to reach binding equilibrium. The membrane-bound radioactivity is then separated from the unbound radioactivity by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of Demobesin 1 that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis of the competition curve.

Internalization Studies

Understanding the rate and extent of internalization of [99mTc]Demobesin 1 upon binding to GRPR is important for assessing its potential for targeted radionuclide therapy.

Experimental Protocol: In Vitro Internalization Assay

-

Cell Culture: GRPR-expressing cells (e.g., PC-3) are seeded in culture plates and allowed to adhere.[7]

-

Incubation with Radioligand: The cells are incubated with [99mTc]Demobesin 1 at 37°C for various time points.

-

Separation of Surface-Bound and Internalized Radioactivity: At each time point, the incubation is stopped. The supernatant containing unbound radioligand is removed. The cells are then treated with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioactivity. The cells are lysed to release the internalized radioactivity.

-

Quantification: The radioactivity in the acid wash (surface-bound) and the cell lysate (internalized) is measured separately in a gamma counter.

-

Data Analysis: The percentage of internalized radioactivity is calculated as a function of time.

In Vivo Evaluation

Biodistribution Studies

Biodistribution studies in animal models are crucial to determine the uptake and clearance of [99mTc]Demobesin 1 from various organs and the tumor.

Experimental Protocol: Biodistribution in Tumor-Bearing Mice

-

Tumor Xenograft Model: Human cancer cells overexpressing GRPR (e.g., PC-3) are subcutaneously injected into immunocompromised mice to establish tumor xenografts.[10][11]

-

Radiotracer Administration: Once the tumors reach a suitable size, the mice are injected intravenously with a known amount of [99mTc]Demobesin 1.[10]

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, and 24 hours), groups of mice are euthanized, and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor) are collected and weighed.[11]

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize the key quantitative data for Demobesin 1 and its radiolabeled analogue.

Table 1: In Vitro Binding Affinity

| Compound | Cell Line | Radioligand | IC50 (nM) | Kd (nM) | Reference(s) |

| Demobesin 1 | PC-3 | [125I-Tyr4]BN | 0.70 ± 0.08 | - | [11] |

| [99mTc/99gTc]Demobesin 1 | PC-3 | - | - | 0.67 ± 0.10 | [11] |

Table 2: In Vivo Biodistribution of [99mTc]Demobesin 1 in PC-3 Tumor-Bearing Mice (%ID/g)

| Organ | 1 hour p.i. | 4 hours p.i. | 24 hours p.i. | Reference(s) |

| Blood | - | - | - | [11] |

| Tumor | 16.2 ± 3.1 | 15.61 ± 1.19 | 5.24 ± 0.67 | [11] |

| Pancreas | - | - | - | [11] |

| Liver | - | - | - | [11] |

| Kidneys | - | - | - | [11] |

Signaling Pathways and Experimental Workflows

GRPR Signaling Pathway

Demobesin 1 acts as an antagonist, blocking the downstream signaling cascade initiated by the binding of the natural ligand, Gastrin-Releasing Peptide (GRP), to the GRPR.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the typical workflow for the in vivo evaluation of [99mTc]Demobesin 1.

Conclusion

Demobesin 1 represents a significant advancement in the development of GRPR-targeted agents. Its high affinity and antagonist properties, combined with the favorable imaging characteristics of its 99mTc-labeled counterpart, make it a promising candidate for the diagnostic imaging of GRPR-positive cancers. The detailed methodologies provided in this guide are intended to facilitate further research and development in this important area of oncology.

References

- 1. uniprot.org [uniprot.org]

- 2. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]

- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 4. peptide.com [peptide.com]

- 5. solid phase peptide synthesis [biosyn.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Preparation and evaluation of 99mTc-EDDA/HYNIC-[Lys 3]-bombesin for imaging gastrin-releasing peptide receptor-positive tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced tumor uptake, biodistribution and pharmacokinetics of etoposide loaded nanoparticles in Dalton's lymphoma tumor bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [99mTc]Demobesin 1, a novel potent bombesin analogue for GRP receptor-targeted tumour imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific bombesin receptor antagonist, has emerged as a critical tool in cancer research. This synthetic peptide analog competitively inhibits the binding of bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), to the gastrin-releasing peptide receptor (GRPR). Given that GRPR is overexpressed in a variety of malignancies, including prostate, breast, lung, and pancreatic cancers, this antagonist serves as a valuable agent for elucidating the role of the bombesin/GRP signaling axis in tumor progression and as a potential therapeutic agent.[1][2] This technical guide provides an in-depth overview of the mechanism of action of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), detailed experimental protocols for its use, and a summary of its effects on cancer cell signaling pathways.

Mechanism of Action

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) exerts its effects by acting as a competitive antagonist at the GRPR, a G-protein coupled receptor (GPCR). In normal physiological and pathophysiological processes, the binding of agonists like GRP to GRPR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq family. This activation triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream proliferative and survival pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.

By competitively binding to the GRPR, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) prevents the binding of endogenous GRP, thereby inhibiting the initiation of this signaling cascade. This blockade of GRP-mediated signaling leads to the attenuation of cancer cell proliferation, migration, and survival.

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and related bombesin analogs in various cancer cell lines.

Table 1: Binding Affinity (Ki) of Bombesin Analogs for GRPR

| Compound | Cell Line | Ki (nM) | Reference |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | PC-3 | 10.7 ± 1.06 | [3] |

| Lu-TacsBOMB5 | PC-3 | 12.6 ± 1.02 | [4] |

| Ga-ProBOMB1 | PC-3 | 3.97 ± 0.76 | [3] |

| Ga-NeoBOMB1 | PC-3 | 1.71 ± 0.28 | [3] |

Table 2: Inhibitory Concentration (IC50) of Bombesin Analogs

| Compound | Cell Line | Assay | IC50 (nM) | Reference |

| Demobesin 1 | PC-3 | Competitive Binding | 0.7 ± 0.08 | [5] |

| Demobesin 1 | Prostate Cancer Tissue | Competitive Binding | 2.6 ± 0.2 | [6] |

| (nat)Ga-NOTA-P2-RM26 | PC-3 | Competitive Binding | 0.91 ± 0.19 | [7] |

| (nat)In-NOTA-P2-RM26 | PC-3 | Competitive Binding | 1.24 ± 0.29 | [7] |

Experimental Protocols

Detailed methodologies for key experiments involving (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the GRPR.

-

Cell Culture: PC-3 cells, which endogenously express GRPR, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and grown to 80-90% confluency.

-

Assay Procedure:

-

Wash the cells with ice-cold binding buffer (e.g., RPMI 1640 with 25 mM HEPES, pH 7.4, and 0.5% BSA).

-

Add increasing concentrations of unlabeled (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 1 pM to 10 µM) to the wells.

-

Add a constant concentration of a radiolabeled bombesin analog, such as [125I-Tyr4]-bombesin (typically 20,000-40,000 cpm/well), to each well.

-

Incubate the plate at 4°C for 90 minutes with gentle agitation.

-

Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Measure the radioactivity in the cell lysates using a gamma counter.

-

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

Calcium Mobilization Assay

This functional assay measures the ability of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to block GRP-induced intracellular calcium release.

-

Cell Preparation: PC-3 cells are seeded in a 96-well black-walled, clear-bottom plate and grown overnight.

-

Dye Loading:

-

Assay Procedure:

-

The plate is placed in a fluorescence microplate reader equipped with an automated injection system.

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) at various concentrations for a short period.

-

A stimulating concentration of GRP or bombesin (e.g., 100 nM) is injected into the wells, and the fluorescence is monitored in real-time.

-

-

Data Analysis: The increase in fluorescence intensity, corresponding to the rise in intracellular calcium, is measured. The ability of the antagonist to inhibit the GRP-induced calcium signal is quantified to determine its potency.[12]

Western Blot Analysis of Downstream Signaling

This technique is used to assess the effect of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) on the phosphorylation status of key signaling proteins like ERK and Akt.

-

Cell Treatment:

-

Cancer cells (e.g., PC-3, DMS79) are serum-starved for several hours.

-

Cells are pre-treated with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for a specified time (e.g., 30 minutes).

-

Cells are then stimulated with GRP (e.g., 100 nM) for a short period (e.g., 15 minutes).[13]

-

-

Protein Extraction and Quantification:

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK1/2 and Akt.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][5][14]

-

-

Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the effect of the antagonist on signaling activation.

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the efficacy of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in suppressing tumor growth in an animal model.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.

-

Tumor Xenograft Implantation:

-

Treatment Protocol:

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is administered, often via daily subcutaneous injections (e.g., 20 µ g/day ), for a specified duration (e.g., 4 weeks).[15][16]

-

The control group receives vehicle injections.

-

-

Data Collection and Analysis:

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed.

-

The percentage of tumor growth inhibition is calculated by comparing the tumor volumes and weights of the treated group to the control group.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and a typical experimental workflow.

References

- 1. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13, des-Met14]Bombesin(6–14) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]

- 6. [99mTc-N40-1-bzlg0,D-Phe6,Leu-NHEt13,des-Met14]Bombesin(6–14) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. abcam.com [abcam.com]

- 9. content.abcam.com [content.abcam.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. mdpi.com [mdpi.com]

- 13. Different Patterns of Akt and ERK Feedback Activation in Response to Rapamycin, Active-Site mTOR Inhibitors and Metformin in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of growth of HT-29 human colon cancer xenografts in nude mice by treatment with bombesin/gastrin releasing peptide antagonist (RC-3095) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of growth of MKN45 human gastric-carcinoma xenografts in nude mice by treatment with bombesin/gastrin-releasing-peptide antagonist (RC-3095) and somatostatin analogue RC-160 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for Gastrin-Releasing Peptide Receptor Research

This technical guide provides a comprehensive overview of the bombesin antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), for researchers, scientists, and drug development professionals engaged in gastrin-releasing peptide (GRP) receptor studies. This document outlines its mechanism of action, quantitative binding affinities, detailed experimental protocols, and relevant signaling pathways.

Introduction

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent and specific antagonist of the gastrin-releasing peptide receptor (GRPR), also known as BB2.[1] GRP and its amphibian analog, bombesin, are neuropeptides that mediate a variety of physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and cell proliferation, through their interaction with the GRPR.[2] The GRPR, a G-protein coupled receptor (GPCR), is notably overexpressed in several human cancers, including prostate, breast, and lung tumors, making it a prime target for diagnostic and therapeutic applications.[2] The antagonist (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) serves as a critical tool for elucidating the role of the GRP/GRPR axis in both normal physiology and disease.

Mechanism of Action

As a competitive antagonist, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) binds to the GRP receptor with high affinity, thereby preventing the binding of endogenous agonists like GRP. This blockade inhibits the conformational changes in the receptor that are necessary for signal transduction. Consequently, the downstream signaling cascades normally initiated by GRP are attenuated.

Quantitative Data: Binding Affinity

The binding affinity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) and its derivatives to the GRP receptor is a critical parameter for its use in research. The following table summarizes key quantitative data from various studies.

| Compound | Assay Type | Cell Line | Radioligand | Parameter | Value (nM) | Reference |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | Competition Binding | PC-3 | [125I-Tyr4]bombesin | Ki | 10.7 ± 1.06 | [3] |

| Demobesin 1* | Competition Binding | Prostate Cancer Biopsy | [99mTc/99gTc]Demobesin 1 | IC50 | 2.6 ± 0.2 | [2] |

*Demobesin 1 is a derivative of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) chelated with 99mTc.

Experimental Protocols

Detailed methodologies are crucial for the successful application of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) in experimental settings.

Receptor Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki or IC50) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for the GRP receptor.

Materials:

-

Cell Line: PC-3 cells (human prostate cancer cell line with high GRPR expression).

-

Radioligand: [125I-Tyr4]Bombesin.

-

Competitor: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

-

Binding Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Wash Buffer: Cold Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% BSA.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Gamma counter.

Procedure:

-

Cell Preparation: Culture PC-3 cells to 80-90% confluency. Harvest the cells and prepare a cell membrane suspension by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membrane suspension, radioligand, and binding buffer.

-

Non-specific Binding: Cell membrane suspension, radioligand, and a high concentration of unlabeled bombesin (e.g., 1 µM).

-

Competition: Cell membrane suspension, radioligand, and increasing concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Termination: Terminate the binding reaction by rapid filtration through the filter plates.

-

Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Efflux Assay

This functional assay determines the antagonistic activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) by measuring its ability to inhibit GRP-induced intracellular calcium mobilization.

Materials:

-

Cell Line: PC-3 cells.

-

Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

-

Agonist: Gastrin-releasing peptide (GRP).

-

Antagonist: (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed PC-3 cells in a black, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) to the wells and incubate for 10-20 minutes.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of GRP (e.g., EC80) into the wells. Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the concentration of the antagonist. Determine the IC50 of the antagonist from the dose-response curve.

Signaling Pathways and Visualizations

The GRP receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein.[4] This initiates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][4]

References

Biological Activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the synthetic peptide (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), a potent and specific antagonist of the bombesin receptor family, with a primary focus on the Gastrin-Releasing Peptide Receptor (GRPR). This document details its binding affinity, its role in blocking intracellular signaling, and its application in in vivo studies, supported by comprehensive experimental protocols and data visualizations.

Core Compound and Target

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a truncated and modified analog of the naturally occurring amphibian peptide, bombesin. The modifications, including the substitution of Gly with D-Phe at position 6, the replacement of the C-terminal Met with Leu, and its conversion to an ethylamide, confer potent antagonist properties.

Its primary molecular target is the Gastrin-Releasing Peptide Receptor (GRPR) , also known as bombesin receptor subtype 2 (BB2). GRPR is a G-protein coupled receptor (GPCR) overexpressed in various cancers, including prostate, breast, and lung cancer, making it a significant target for diagnostic imaging and targeted radionuclide therapy.

Quantitative Biological Data

The biological activity of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is characterized by its high binding affinity for GRPR and its ability to inhibit agonist-induced downstream signaling.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Cell Line | Assay Type | Radioligand | Ki (nM) | Citation |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | GRPR | PC-3 | Competitive Binding | [125I-Tyr4]bombesin | 10.7 ± 1.06 | [1][2] |

Table 2: Functional Antagonist Activity (Calcium Mobilization Assay)

| Compound (Concentration) | Cell Line | Agonist | Agonist Concentration | Calcium Efflux (RFU) | Antagonist Effect | Citation |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (50 nM) | PC-3 | - | - | 42.0 ± 20.4 | Minimal agonist activity | [1] |

| Bombesin (50 nM) | PC-3 | - | - | 549 ± 58.7 | Strong agonist activity | [1] |

| (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) | PC-3 | Bombesin | 100 nM | - | Complete inhibition of bombesin-induced calcium mobilization | [3] |

Table 3: In Vivo Blocking Efficacy

| Animal Model | Tumor Xenograft | Imaging Agent | Blocking Agent Dose | Reduction in Tumor Uptake | Citation |

| Male immunocompromised mice | PC-3 | [68Ga]Ga-ProBOMB1 | 100 µg | 62% | [1][4] |

| Nude mice | PC-3 | [177Lu]Lu-LW02060 | 100 µg | 66% | [5] |

Signaling Pathway Inhibition

GRPR activation by agonists like bombesin or GRP initiates a cascade of intracellular signaling events. (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) acts by competitively binding to GRPR, thereby preventing agonist binding and inhibiting the downstream signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for GRPR.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture human prostate cancer PC-3 cells, which endogenously express GRPR, under standard conditions.

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of [125I-Tyr4]bombesin (the radioligand).

-

Add increasing concentrations of the unlabeled competitor, (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14).

-

Add the prepared cell membrane homogenates to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This assay demonstrates the antagonist properties of the peptide by measuring its inability to induce intracellular calcium release and its ability to block agonist-induced release.

Methodology:

-

Cell Preparation:

-

Seed PC-3 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Wash the cells with a suitable assay buffer (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer for approximately 1-2 hours at 37°C.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.

-

To test for agonist activity: Inject a solution of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) (e.g., 50 nM final concentration) into the wells and monitor for any increase in fluorescence, which would indicate calcium release. Use a known agonist like bombesin as a positive control and buffer as a negative control.

-

To test for antagonist activity: Pre-incubate the cells with (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) for a short period. Then, inject a known concentration of an agonist (e.g., 100 nM bombesin) and measure the fluorescence response. A lack of or significant reduction in the fluorescence signal compared to the agonist-only control demonstrates antagonism.

-

-

Data Analysis:

-

The change in fluorescence intensity is reported as Relative Fluorescence Units (RFU).

-

Compare the RFU generated by the antagonist alone to the buffer control and the agonist control to confirm its lack of agonist activity.

-

Compare the agonist-induced RFU in the presence and absence of the antagonist to quantify its blocking effect.

-

In Vivo Biodistribution and Blocking Study

This protocol is used to confirm that the uptake of a radiolabeled bombesin analog in GRPR-expressing tissues is receptor-specific.

Methodology:

-

Animal Model:

-

Use immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of a GRPR-positive cancer cell line (e.g., PC-3).

-

-

Study Groups:

-

Procedure:

-

Administer the injections intravenously to both groups of mice.

-

At a predetermined time point post-injection (e.g., 1 hour), euthanize the mice.

-

Dissect key organs and tissues, including the tumor, blood, muscle, kidneys, and liver.

-

Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

-

Compare the %ID/g in the tumor and other GRPR-expressing tissues between the control and blocked groups.

-

A statistically significant reduction in uptake in the blocked group compared to the control group confirms that the accumulation of the radiolabeled analog is mediated by specific binding to GRPR.

-

Conclusion

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a well-characterized, high-affinity antagonist of the Gastrin-Releasing Peptide Receptor. Its primary biological activity is the competitive inhibition of agonist binding, leading to the blockade of downstream signaling pathways, such as intracellular calcium mobilization. This property makes it an invaluable tool in the field of nuclear medicine and oncology for validating the specificity of novel GRPR-targeted diagnostic and therapeutic agents through in vitro and in vivo blocking studies. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their drug development and research endeavors.

References

Pharmacological Profile of (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14) is a potent synthetic peptide antagonist of the bombesin receptor family, with primary activity at the gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2). This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, antagonist activity, and the experimental methodologies used for its characterization. This technical guide is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic and diagnostic potential of bombesin receptor antagonists.

Introduction

The bombesin family of peptides, including the mammalian gastrin-releasing peptide (GRP) and neuromedin B (NMB), mediate a wide range of physiological effects through their interaction with specific G protein-coupled receptors (GPCRs). Three main subtypes of bombesin receptors have been identified in mammals: the NMB receptor (NMBR or BB1), the GRP receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3). The GRPR is of particular interest as it is overexpressed in various cancers, including prostate, breast, and lung cancer, making it a promising target for diagnostic imaging and targeted therapies.